molecular formula C14H14ClN3O3S B2826386 (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide CAS No. 1311998-73-8

(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide

Cat. No.: B2826386
CAS No.: 1311998-73-8
M. Wt: 339.79
InChI Key: OWBIOQVRFQTPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This sulfonamide derivative features a unique molecular architecture:

  • Core structure: A conjugated ethenesulfonamide backbone.
  • Substituents: A 2-chlorophenyl group attached to the ethene moiety. A 3-cyclopropyl-1,2,4-oxadiazole ring linked via a methylene bridge to the sulfonamide nitrogen. However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-12-4-2-1-3-10(12)7-8-22(19,20)16-9-13-17-14(18-21-13)11-5-6-11/h1-4,7-8,11,16H,5-6,9H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBIOQVRFQTPBK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Ethenesulfonamide Moiety: This step involves the reaction of a sulfonyl chloride with an appropriate amine to form the sulfonamide linkage.

    Final Coupling: The final step typically involves coupling the oxadiazole intermediate with the chlorophenyl and ethenesulfonamide moieties under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring and chlorophenyl group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound ID () Core Structure Key Substituents Functional Implications
Target Compound Ethenesulfonamide 2-Chlorophenyl; 3-cyclopropyl-1,2,4-oxadiazole Potential enhanced metabolic stability (cyclopropyl) and electronic modulation (Cl).
45, 50 Benzamide 3-Methyl-1,2,4-oxadiazole; 3,5-dichloro-2-pyridinyl Methyl group may reduce steric hindrance vs. cyclopropyl; dichloropyridine enhances electrophilicity.
15 Benzamide 3-Cyano-2-pyridinyl; 2-thienylmethylthio Thienylmethylthio group could improve solubility but reduce target selectivity.
20 3-Pyridinecarboxamide 5-Methyl-3-isoxazolyl; 2-nitrophenyl Nitro group introduces strong electron-withdrawing effects, potentially altering reactivity.
55 Benzamide 2-Benzothiazolylamino; 2-thienylmethylthio Benzothiazole may confer fluorescence properties or metal-binding capacity.

Key Observations:

Core Structure Differences :

  • The target compound’s ethenesulfonamide core distinguishes it from benzamide or pyridinecarboxamide analogs (e.g., Compounds 15, 20, 45). Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carboxamides, which could enhance target affinity or solubility .
  • Compounds with thienylmethylthio groups (e.g., 15, 55) may prioritize membrane permeability due to increased lipophilicity, but this could compromise aqueous solubility.

Substituent Effects: Cyclopropyl vs. Methyl: The 3-cyclopropyl group on the oxadiazole ring (target compound) likely improves metabolic stability compared to methyl-substituted analogs (e.g., 45, 50) by resisting oxidative degradation . Chlorophenyl vs.

Heterocyclic Diversity :

  • 1,2,4-Oxadiazole (target compound) is a bioisostere for ester or amide groups, offering metabolic resistance. In contrast, isoxazole (Compound 20) and benzothiazole (Compound 55) rings may engage in π-π stacking or metal coordination, respectively.

Research Findings and Hypotheses

While direct biological data for the target compound are absent, structural comparisons suggest:

  • Pharmacokinetic Advantages : The cyclopropyl group and sulfonamide core may synergize to enhance metabolic stability and bioavailability relative to methyl-substituted benzamide analogs.
  • Target Selectivity : The absence of thienylmethylthio groups (seen in Compounds 15, 55) might reduce off-target interactions compared to those analogs.
  • Synthetic Challenges : The ethenesulfonamide backbone may pose stability issues under acidic or basic conditions, unlike more robust carboxamide-based structures.

Biological Activity

The compound (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide is a derivative of ethenesulfonamide that exhibits significant biological activity, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a chlorophenyl group and a cyclopropyl-substituted oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that ethenesulfonamide derivatives, including our compound of interest, possess potent anticancer properties. Specifically, studies have shown that these compounds can inhibit cancer cell proliferation effectively.

  • Cell Cycle Arrest : Compounds similar to this compound have been observed to disrupt microtubule formation during mitosis, leading to cell cycle arrest .
  • Cytotoxicity : In vitro studies reported IC50 values ranging from 5 to 10 nM against various cancer cell lines, indicating high potency .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the 1,3,4-oxadiazole scaffold has been well documented. In particular, derivatives with specific substitutions at the 2 and 5 positions have shown promising results in reducing inflammation.

Experimental Findings

Using the carrageenan-induced rat paw edema model, several derivatives were tested for their anti-inflammatory activity. The results demonstrated significant inhibition of paw edema at various doses:

CompoundDose (mg/kg)Inhibition after 3 h (%)Inhibition after 6 h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-3303.46 ± 0.2251.16
C-4301.62 ± 0.2770.98
Control-0.36 ± 0.28-
Indomethacin401.78 ± 0.3466.44

This table illustrates that some synthesized compounds exhibited better anti-inflammatory effects than the standard drug indomethacin .

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) study highlighted the importance of specific structural features in determining biological activity:

  • Substituents on the Phenyl Ring : The presence of di- or tri-substituents on the phenyl ring enhances selectivity towards endothelin receptor antagonism .
  • E-state Index : The E-state index has been used to predict the biological activity based on molecular structure, indicating that certain atom positions are critical for activity against specific receptors .

Case Studies

Several case studies have explored the biological efficacy of similar compounds:

  • Anticancer Studies : A study involving a series of ethenesulfonamide derivatives demonstrated their ability to reduce tumor size in xenograft models significantly .
  • Inflammation Models : Research on oxadiazole derivatives indicated their effectiveness in reducing inflammation in animal models, showcasing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, oxadiazole cyclization, and sulfonamide coupling.

  • Reagents : Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions and cyclization. Reaction temperatures should be optimized (e.g., 80–100°C for oxadiazole formation) to avoid side products .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating intermediates and final products .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assign signals for the chlorophenyl group (δ ~7.3–7.5 ppm), oxadiazole protons (δ ~8.0–8.2 ppm), and cyclopropyl methylene protons (δ ~1.0–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .
  • X-ray Crystallography : Resolve stereochemistry (E-configuration) and validate bond lengths (e.g., S–N bond: ~1.63 Å) using single-crystal diffraction .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • In vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (IC₅₀ values) should be normalized to controls like doxorubicin .
  • Enzyme Inhibition : Assess interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modifications : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity and target binding. Adjust cyclopropyl size to modulate steric effects .
  • Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities for targets like tubulin or kinases. Validate with in vitro assays .

Q. What computational strategies elucidate the compound’s electronic properties and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability and aggregation tendencies .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What crystallographic insights are critical for understanding this compound’s stability?

  • Packing Analysis : Use X-ray data to identify intermolecular interactions (e.g., π-π stacking between aromatic rings, hydrogen bonds involving sulfonamide groups) that enhance thermal stability .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (>250°C) with crystallographic stability metrics .

Experimental Design and Data Interpretation

Q. How to design experiments for evaluating metabolic stability?

  • In vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What strategies mitigate synthetic challenges in scaling up production?

  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to improve yield (>70%) and reduce metal residues .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclopropanation) to enhance safety and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.